tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Lipophilicity ADME Drug-like properties

tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate (CAS 1352488-18-6) is a piperidine derivative featuring a 6-thioxo-1,6-dihydropyridine moiety at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. With a molecular formula of C₁₅H₂₂N₂O₂S and a molecular weight of 294.4 g/mol, this compound serves as a strategic intermediate in medicinal chemistry programs requiring thioxo-dihydropyridine scaffolds with orthogonal protecting group handles.

Molecular Formula C15H22N2O2S
Molecular Weight 294.4 g/mol
Cat. No. B11812043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC15H22N2O2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CNC(=S)C=C2
InChIInChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-5-4-6-12(17)11-7-8-13(20)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,20)
InChIKeyZKSFIVWCEUAVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate: A Boc-Protected Thioxo-Dihydropyridine Building Block for Medicinal Chemistry Procurement


tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate (CAS 1352488-18-6) is a piperidine derivative featuring a 6-thioxo-1,6-dihydropyridine moiety at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . With a molecular formula of C₁₅H₂₂N₂O₂S and a molecular weight of 294.4 g/mol, this compound serves as a strategic intermediate in medicinal chemistry programs requiring thioxo-dihydropyridine scaffolds with orthogonal protecting group handles . Its computed XLogP3-AA value of 1.9 indicates moderate lipophilicity , positioning it as a balanced starting point for hit-to-lead optimization compared to more lipophilic methyl-substituted analogs.

Why Thioxo-Dihydropyridinyl Piperidine Analogs Cannot Be Interchanged: Structural Determinants of Reactivity and Drug-Like Properties


Substituting tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate with a closely related analog introduces quantifiable changes in molecular properties that directly impact synthetic utility and biological performance. Replacing the thioxo group with an oxo group reduces molecular weight by 16.05 g/mol and eliminates the unique thiocarbonyl reactivity . Introducing a single methyl substituent at the 2-position increases lipophilicity by over two log units (ΔLogP = 2.6) , which fundamentally alters membrane permeability, solubility, and metabolic stability profiles. These structural modifications are not interchangeable without re-optimizing downstream synthetic routes or biological assays, justifying the procurement of the specific unsubstituted thioxo compound.

Quantitative Differentiation Evidence for tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate Procurement


Lipophilicity Advantage: 2.6 LogP Unit Difference Relative to 2-Methyl Analog Enables Distinct ADME Profiles

The target compound exhibits a computed XLogP3-AA of 1.9 , representing a ΔLogP of -2.61 compared to the 2-methyl substituted analog (LogP 4.51471) . This substantial difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and metabolic stability, with the target compound falling within the optimal Lipinski-compliant range for oral drug candidates (LogP ≤5), while the 2-methyl analog approaches the upper limit.

Lipophilicity ADME Drug-like properties LogP comparison

Molecular Weight Differentiation: 14.04 g/mol Reduction vs. 4-Methyl Analog Enhances Fragment-Based Screening Suitability

The target compound has a molecular weight of 294.4 g/mol , which is 14.04 g/mol lower than the 4-methyl-substituted analog (308.44 g/mol) . This difference corresponds exactly to one methylene unit (–CH₂–), reflecting the absence of a methyl group at the 4-position of the dihydropyridine ring. The lower molecular weight brings the target compound closer to fragment-like or lead-like chemical space, which is advantageous for fragment-based screening campaigns and for maintaining ligand efficiency metrics during optimization.

Molecular weight Fragment-based drug discovery Lead-likeness Structural analog comparison

Thiocarbonyl Reactivity: Unique S-Alkylation and Metal Chelation Capabilities Absent in 6-Oxo Analog

The C=S thioxo group in the target compound enables distinct chemical reactivity not available to the corresponding 6-oxo analog. Literature reports demonstrate that 6-thioxo-1,6-dihydropyridines undergo selective S-alkylation reactions under mild conditions, producing polysubstituted pyridine derivatives . In contrast, the 6-oxo analog (tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate) lacks this thiocarbonyl reactivity and instead requires different activation strategies for functionalization . Additionally, the sulfur atom in the thioxo group can serve as a soft ligand for transition metal coordination, enabling applications in metal-catalyzed transformations or metallodrug design that are inaccessible to the oxo congener.

Thione reactivity S-alkylation Metal chelation Bioisostere comparison

Purity Specification Parity with Commercial Analogs: ≥98% Availability Supports Direct SAR Comparison

The target compound is available at NLT 98% purity from MolCore and ≥95% from AKSci , matching or exceeding the purity specifications of the closest commercial analogs. The 2-methyl analog is available at ≥98% purity from ChemScene , and the 4-methyl analog is also supplied at comparable purity levels. This purity parity ensures that structure-activity relationship (SAR) studies comparing biological activity across this analog series are not confounded by differential impurity profiles, allowing for confident attribution of potency differences to structural modifications rather than purity artifacts.

Purity specification Quality control SAR studies Vendor comparison

Optimal Procurement and Application Scenarios for tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate in Drug Discovery Programs


Hit-to-Lead Optimization Requiring Balanced Lipophilicity (LogP ≤2) for Oral Bioavailability

In medicinal chemistry programs targeting oral drug candidates, the target compound's XLogP3-AA of 1.9 positions it within the optimal lipophilicity range for balancing solubility and permeability . Compared to the 2-methyl analog (LogP 4.51), which carries an additional 2.6 log units of lipophilicity and a higher risk of metabolic instability and promiscuous binding , the target compound provides a superior starting scaffold for lead optimization without requiring polarity-enhancing structural modifications to correct excessive lipophilicity.

Fragment-Based Drug Discovery (FBDD) Library Inclusion Based on MW <300 Da and Thiol-Reactive Handle

With a molecular weight of 294.4 g/mol, the target compound meets the stringent <300 Da cutoff for fragment library inclusion, whereas the 4-methyl analog (308.44 g/mol) exceeds this threshold . Furthermore, the thioxo group provides a unique thiol-reactive handle for covalent fragment screening or for tethering approaches in structure-based drug design, a capability not available with the 6-oxo analog .

Diversity-Oriented Synthesis Leveraging Orthogonal Boc Deprotection and Thione Alkylation

The orthogonal protecting group strategy—Boc on the piperidine nitrogen and the thioxo group available for selective S-functionalization—enables sequential derivatization without protecting group interference . This chemoselectivity is not achievable with the 6-oxo analog, which lacks the thione handle, or with N-unprotected piperidine analogs that would require re-protection prior to piperidine ring elaboration.

Comparative SAR Studies Across the Thioxo-Dihydropyridine Analog Series with Purity-Controlled Procurement

For rigorous structure-activity relationship investigations comparing the unsubstituted, 2-methyl, and 4-methyl thioxo-dihydropyridine analogs, procurement at matched purity specifications (≥98%) is essential to eliminate impurity-driven artifacts . The target compound's availability at NLT 98% from MolCore ensures that batch-to-batch variability does not confound biological assay interpretation, supporting reproducible SAR campaigns across academic and industrial laboratories.

Quote Request

Request a Quote for tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.